molecular formula C14H9ClN2 B3034421 2-(4-Chlorophenyl)quinoxaline CAS No. 17286-63-4

2-(4-Chlorophenyl)quinoxaline

Cat. No.: B3034421
CAS No.: 17286-63-4
M. Wt: 240.69 g/mol
InChI Key: XDNHNADKPCWVDT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)quinoxaline (abbreviated as 2-CPQ) is an organic compound belonging to the quinoxaline family that has been the subject of numerous scientific studies. It is a promising compound due to its potential applications in a variety of areas, including medicinal chemistry, materials science, and biotechnology.

Scientific Research Applications

  • Corrosion Inhibition :

    • Quinoxalines, including derivatives of 2-(4-Chlorophenyl)quinoxaline, have been studied for their effectiveness as corrosion inhibitors. These compounds show potential in protecting metals like copper and mild steel from corrosion in acidic environments (Zarrouk et al., 2014) (Saraswat & Yadav, 2020).
  • Chemical Structure and Molecular Interactions :

    • The molecular structure of quinoxaline derivatives, including this compound, has been examined, highlighting electron delocalization and intermolecular interactions like π-π stacking and hydrogen bonding (Castillo et al., 2013).
  • Polymer and Material Science :

    • Quinoxaline-containing monomers have been synthesized for the development of new polymers. These monomers, including derivatives of this compound, have applications in creating novel polyimides and polybenzimidazoles (Rusanov et al., 1993).
  • Antimicrobial Activity :

    • Quinoxaline derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized around a 2-Chloro-3-methylquinoxaline nucleus, related to this compound, showed potential antimicrobial activity (Singh et al., 2010).
  • Organometallic and Biochemical Studies :

    • Quinoxaline-based organometallic complexes, including those with this compound derivatives, have been synthesized and characterized. These complexes demonstrate significant biological activities such as DNA interaction, anticancer, antibacterial, and studies on reactive oxygen species and lipid peroxidation (Varma et al., 2021).
  • Inhibition of Human Protein Kinase CK2 :

    • Pyrrolo[1,2-a]quinoxaline derivatives, related to this compound, have been synthesized and tested as inhibitors of human protein kinase CK2, showing potential for treating diseases like cancer and inflammatory disorders (Guillon et al., 2013).
  • Optical and Electronic Applications :

    • Studies on the optical and electronic properties of quinoxaline derivatives, including those related to this compound, indicate potential applications in fields like photovoltaics and electrochromic devices (Zeyada et al., 2016).
  • Analytical Chemistry Applications :

    • Quinoxaline-2-carboxylic acid and its derivatives have been used as analytical reagents for the determination of various metals, showcasing the utility of quinoxaline compounds in analytical chemistry (Dutt et al., 1968).
  • Synthesis and Characterization of Novel Compounds :

    • The synthesis and characterization of novel quinoxaline derivatives, including those with this compound, have been reported for applications in various fields like materials science and pharmacology (Beyazyildirim et al., 2006).

Mechanism of Action

Target of Action

2-(4-Chlorophenyl)quinoxaline, a derivative of quinazoline, is known to interact with multiple targets. Quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

Biochemical Pathways

Quinazoline derivatives, including this compound, are known to impact a variety of biochemical pathways. For instance, they have been reported to exhibit anti-cancer activity by inhibiting DNA replication through inhibition of DNA gyrase and topoisomerase IV activities .

Pharmacokinetics

It is known that the use of multiple drug combinations, such as those involving quinazoline derivatives, can often lead to altered pharmacokinetics, which may result in severe unintended outcomes that may result in the failure of the treatment .

Result of Action

The result of the action of this compound is dependent on its mode of action and the biochemical pathways it impacts. For instance, its involvement in the BER pathway suggests it may play a role in DNA repair and thus influence cell survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal decomposition of similar sensors has been studied by means of differential scanning calorimetry (DSC), thermogravimetry (TG), and differential thermogravimetry (DTG) to signify their utility at variable temperatures .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)quinoxaline plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits significant inhibitory activity against certain enzymes such as poly [ADP-ribose] polymerase 1, which is involved in DNA repair processes . This interaction suggests that this compound could potentially be used in therapeutic applications where modulation of DNA repair is desired. Additionally, it has shown antimicrobial properties by inhibiting the growth of Gram-negative bacteria like Escherichia coli .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in inflammatory responses, making it a potential candidate for anti-inflammatory therapies. Furthermore, this compound has been observed to disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to poly [ADP-ribose] polymerase 1 inhibits the enzyme’s activity, leading to reduced DNA repair . This inhibition can result in increased DNA damage in rapidly dividing cells, such as cancer cells, thereby inducing cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells . Its effects on normal cells appear to be less pronounced, suggesting a degree of selectivity in its action.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it has been observed to exert beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolism of this compound leads to the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound . Additionally, the compound’s impact on metabolic flux and metabolite levels has been documented, indicating its role in modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . Studies have demonstrated that the compound tends to accumulate in certain tissues, such as the liver and kidneys, which may be related to its observed toxic effects at high doses .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it affects DNA repair processes by inhibiting poly [ADP-ribose] polymerase 1 . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Properties

IUPAC Name

2-(4-chlorophenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNHNADKPCWVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307215
Record name 2-(4-Chlorophenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17286-63-4
Record name 2-(4-Chlorophenyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17286-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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